molecular formula C12H18N2O2 B7500423 N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B7500423
M. Wt: 222.28 g/mol
InChI Key: ZYCSURBYPYCDHV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a chemical compound that belongs to the class of oxazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the formation of the oxazole ring followed by the introduction of the cyclopentyl and acetamide groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. It has been shown to interact with proteins and enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic compound.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor

Properties

IUPAC Name

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-11(9(2)16-14-8)7-12(15)13-10-5-3-4-6-10/h10H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCSURBYPYCDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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